molecular formula C20H23F2N3O B3787297 4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine

4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine

Cat. No.: B3787297
M. Wt: 359.4 g/mol
InChI Key: TVBTZKMNBWRTGK-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The structure also suggests the presence of a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it likely involves the reaction of a suitable 2,6-difluorophenyl-ethyl derivative with a 2,6-dimethylpyrimidine derivative in the presence of a suitable catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The presence of fluorine atoms could potentially influence the electronic properties of the molecule, and the piperidine ring could confer basicity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, boiling point, and stability could be influenced by the presence and position of the difluorophenyl, ethyl, piperidinyl, and pyrimidine groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Standard safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), further studies could be conducted to optimize its structure and improve its activity .

Properties

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(2,6-dimethylpyrimidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c1-13-11-19(24-14(2)23-13)20(26)25-10-4-5-15(12-25)8-9-16-17(21)6-3-7-18(16)22/h3,6-7,11,15H,4-5,8-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBTZKMNBWRTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine
Reactant of Route 3
4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine
Reactant of Route 4
4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine
Reactant of Route 5
4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine
Reactant of Route 6
4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine

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